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Compound of Interest

Compound Name: (R)-1-FMOC-3-hydroxypiperidine

Cat. No.: B12054844

Get Quote

Executive Summary & Compound Profile
(R)-1-Fmoc-3-hydroxypiperidine represents a class of N-protected amino-alcohol scaffolds

used to introduce chiral flexibility into peptide backbones. Unlike its Boc-protected counterpart,

the Fmoc derivative introduces significant aromaticity and solvophobic effects, complicating

NMR analysis due to rotameric broadening.
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Attribute Specification

IUPAC Name
(9H-fluoren-9-yl)methyl (3R)-3-

hydroxypiperidine-1-carboxylate

Molecular Formula C₂₀H₂₁NO₃

Molecular Weight 323.39 g/mol

Chiral Center C3 (Piperidine ring)

Protecting Group Fmoc (Base-labile)

Physical State White to off-white solid

Predicted MP
110–120 °C (Higher than Boc-analog due to π-

stacking)

Structural Characterization Strategy
The elucidation workflow integrates achiral spectroscopic validation with rigorous

stereochemical analysis. The presence of the carbamate bond (N-C=O) creates cis/trans

rotamers, often misidentified as impurities in NMR spectra.

Workflow Diagram
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Step 1: Achiral Identity

Step 2: Stereochemistry

Crude (R)-1-Fmoc-3-hydroxypiperidine

1H/13C NMR
(Detect Rotamers)

HRMS (ESI+)
[M+Na]+ = 346.14

Chiral HPLC
(Enantiomeric Excess)

If Purity >95%

Specific Rotation
(Compare to Lit/Boc-analog)

Certified Reference Material

Mosher's Ester Analysis
(Absolute Config Confirmation)

If Standard Unavailable

Click to download full resolution via product page

Figure 1: Integrated workflow for the structural validation of N-Fmoc-3-hydroxypiperidine,

highlighting the critical path for absolute configuration assignment.

Spectroscopic Validation (Achiral)
Mass Spectrometry (HRMS)

Method: ESI+ (Electrospray Ionization).

Expected Signals:

[M+H]⁺: 324.40 m/z (Weak, due to labile Fmoc).
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[M+Na]⁺: 346.38 m/z (Dominant adduct).

Fragment: 179.08 m/z (Dibenzofulvenyl cation, characteristic of Fmoc).

Nuclear Magnetic Resonance (NMR)
The NMR spectrum will exhibit signal doubling or broadening due to restricted rotation around

the N-CO bond. This rotameric ratio (typically 60:40 to 70:30 in CDCl₃) is solvent-dependent.

Predicted 1H NMR Data (400 MHz, CDCl₃)
Proton Group Shift (δ ppm) Multiplicity Integration Notes

Fmoc Aromatics 7.25 – 7.80 Multiplets 8H
Overlapping

fluorenyl protons.

Fmoc CH₂ 4.35 – 4.50 Doublet/Multiplet 2H

Diastereotopic

nature may split

signal.

Fmoc CH 4.20 – 4.30 Triplet 1H
Bridgehead

proton.

H3 (Chiral) 3.60 – 3.85 Broad Multiplet 1H

Diagnostic: Shift

varies between

rotamers.

H2 (N-CH₂) 3.80 – 4.10 Broad/Split 1H

Equatorial

proton, strongly

deshielded.

H2' (N-CH₂) 2.80 – 3.10 Broad/Split 1H Axial proton.

H6 (N-CH₂) 2.90 – 4.00 Broad Multiplet 2H

Complex

envelope due to

rotamers.

H4/H5 1.40 – 2.00 Multiplets 4H
Ring methylene

envelope.

Technical Insight: To collapse rotamers and simplify the spectrum for integration, perform

Variable Temperature (VT) NMR at 50–60°C in DMSO-d₆.
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Stereochemical Determination (The Core Challenge)
Determining the enantiomeric purity (ee) and confirming the (R)-configuration is the most

critical step.

Chiral HPLC Method
Unlike Boc-derivatives, Fmoc groups are base-sensitive. Standard mobile phases containing

diethylamine (DEA) must be avoided as they will cleave the Fmoc group (t₁/₂ < 30 min).

Protocol:

Column: Chiralpak IC-3 or Chiralpak OD-H (Immobilized phases preferred).

Mobile Phase: n-Hexane : Isopropanol (80:20) + 0.1% TFA (Trifluoroacetic acid).

Why TFA? Acidic modifier suppresses silanol interactions without degrading the Fmoc

carbamate.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Fmoc absorption) or 265 nm.

Expected Elution: (R)-enantiomer typically elutes distinct from (S). Note: Run a racemate

standard first to establish separation.

Polarimetry (Specific Rotation)
Based on the Boc-analog data, the rotation sign is a key indicator.

(R)-1-Boc-3-hydroxypiperidine: [α]₂₀D ≈ -22° (c=5, MeOH) [Sigma/Fisher].

Inference for Fmoc: The Fmoc derivative is expected to follow the same sign (Levorotatory,

(-)) in Methanol, though the magnitude will differ due to the mass change.

Standard: [α]₂₀D (c=1, CHCl₃) is often used for Fmoc-amino acids.

Absolute Configuration: Mosher's Ester Analysis
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If no reference standard is available, this method is self-validating.

Derivatization: React the substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate

vials (Pyridine/DMAP).

Analysis: Compare 1H NMR chemical shifts of protons near the chiral center (H2, H4).

Calculation:

.

Rule: Organize the substituents. If the

signs match the Mosher model for the (R)-configuration, the structure is confirmed.

Impurity Profiling
Common synthetic byproducts must be quantified.

Impurity Origin Detection Limit

3-Hydroxypiperidine
Fmoc cleavage

(deprotection)

Ninhydrin stain / LC-

MS (low mass)
< 0.5%

Fmoc-OSu / Fmoc-Cl Excess reagent
HPLC (Late eluting,

hydrophobic)
< 0.1%

Dibenzofulvene
Fmoc degradation

product

UV 254 nm (Strong

chromophore)
< 0.1%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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